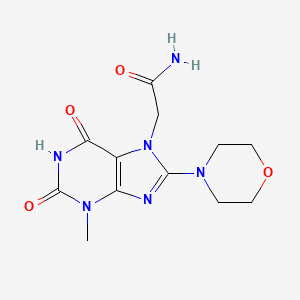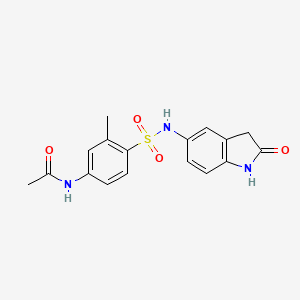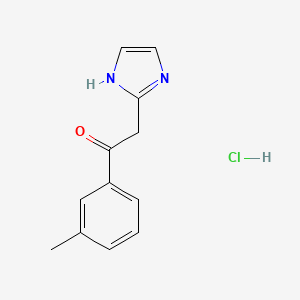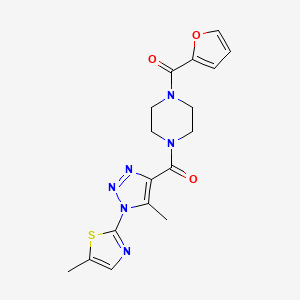
(4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(furan-2-carbonyl)piperazin-1-yl)(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Corrosion on Mild Steel
A study by Singaravelu and Bhadusha (2022) explored the use of a novel organic compound, closely related to the one , as an inhibitor in preventing mild steel corrosion in an acidic medium. The compound demonstrated significant inhibition efficiency, suggesting its potential application in corrosion prevention technologies. The electrochemical studies supported its effectiveness as a mixed-type inhibitor, highlighting its utility in protecting metal surfaces in corrosive environments (Singaravelu & Bhadusha, 2022).
Antimicrobial Activities
Another study focused on azole derivatives, starting from furan-2-carbohydrazide, which shares a structural motif with the compound of interest. These derivatives exhibited antimicrobial activities against various microorganisms, indicating the potential of furan-based compounds in developing new antimicrobial agents. The synthesized compounds were characterized and demonstrated activity, underscoring the significance of furan derivatives in medicinal chemistry (Başoğlu et al., 2013).
Anticancer Activity
A notable study on heteroleptic platinum(II) dithiocarbamate complexes, including one with a furan-2-carbonyl)piperazine-1-carbodithioate ligand, revealed these complexes' high anticancer potency. Their ability to interact strongly with DNA, alongside effective inhibition of cancer cell growth, points to the potential application of such compounds in cancer therapy. The research highlights the importance of structural design in developing new anticancer agents, with the furan and piperazine units contributing to the compounds' biological activity (Amir et al., 2016).
Synthesis and Biological Activity of Triazole Analogues
Research by Nagaraj, Srinivas, and Rao (2018) on novel triazole analogues, including (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4-arylpiperazino)methanone, demonstrated significant antibacterial activity. This study underscores the potential of incorporating triazole and piperazine moieties into compounds for developing new antibacterial agents. The structural variations within these compounds were shown to influence their biological activities, suggesting a promising direction for the design of antimicrobial drugs (Nagaraj, Srinivas, & Rao, 2018).
Propiedades
IUPAC Name |
furan-2-yl-[4-[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-11-10-18-17(27-11)23-12(2)14(19-20-23)16(25)22-7-5-21(6-8-22)15(24)13-4-3-9-26-13/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVGMHLIHFUCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2692463.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2692467.png)

![N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692469.png)
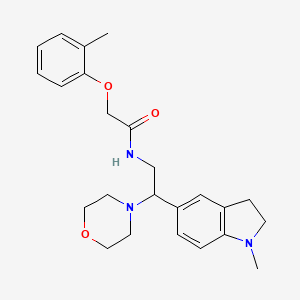
![2-[(2-Hydroxypropyl)amino]propan-1-ol](/img/structure/B2692474.png)
